2,5-diaminothiophène-3,4-dicarbonitrile

Vue d'ensemble

Description

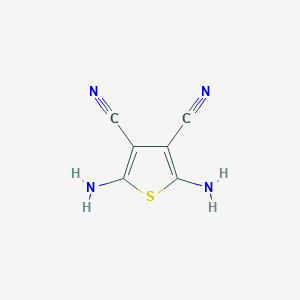

2,5-Diamino-3,4-thiophenedicarbonitrile is a useful research compound. Its molecular formula is C6H4N4S and its molecular weight is 164.19 g/mol. The purity is usually 95%.

The exact mass of the compound 2,5-Diamino-3,4-thiophenedicarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409127. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Diamino-3,4-thiophenedicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diamino-3,4-thiophenedicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Semi-conducteurs organiques

Le composé 2,5-diaminothiophène-3,4-dicarbonitrile a été utilisé dans la synthèse de semi-conducteurs organiques . Il présente une similarité structurelle avec le terthiophène, qui est couramment utilisé comme partie des couches actives dans les semi-conducteurs organiques . La liaison imine (–HC=N–) affecte l’arrangement planaire du composé, améliorant la π-conjugaison effective .

Synthèse de composés à base d’azométhines

Par condensation du this compound avec le thiophène-2-carbaldéhyde, un nouvel homologue de composés à base d’azométhines a été obtenu . Les azométhines, également connues sous le nom de bases de Schiff ou d’imines, sont l’un des composés les plus polyvalents dans les domaines de la chimie organique et de la chimie de coordination .

Activités thérapeutiques

Les azométhines, qui peuvent être synthétisées à l’aide du this compound, présentent un large éventail d’activités thérapeutiques .

Chimie de coordination

Les azométhines peuvent former de nombreux complexes, divers et stables lorsqu’elles sont coordonnées avec différents ions de métaux de transition . Cela fait du this compound un composé précieux en chimie de coordination .

Matériaux magnétiques et luminescents

Les dérivés de la base de Schiff, qui peuvent être synthétisés à partir du this compound, sont des structures modèles importantes dans la conception de matériaux magnétiques et luminescents .

Catalyseurs en synthèse organique asymétrique

Certains types de bases de Schiff, qui peuvent être synthétisés à partir du this compound, agissent comme catalyseurs en synthèse organique asymétrique<a aria-label="1: catalyseurs en synthèse organique asymétrique" data-citationid="fffb01fb-7678-7bd1-fd23-592c830eb7ea-38" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s00706-022-02993-x"

Mécanisme D'action

Target of Action

It’s known that this compound is a homologue of azomethine-based compounds , which are versatile and exhibit a broad spectrum of therapeutic activities .

Mode of Action

The mode of action of 2,5-diaminothiophene-3,4-dicarbonitrile involves its interaction with its targets through the imine linkage (–HC=N–), which affects the planar arrangement of the compound, enhancing the effective π-conjugation . This results in the proximity of frontier molecular orbitals (FMO) of value 3.60 eV between the highest occupied and lowest unoccupied molecular orbital .

Biochemical Pathways

Azomethines, to which this compound is related, are known to form numerous, diverse, and stable complexes when they are coordinated with different transition-metal ions , potentially affecting various biochemical pathways.

Result of Action

The compound’s structural similarity to terthiophene, which is commonly employed as a part of the active layers in organic semiconductors, suggests potential applications in this field .

Action Environment

The vicinal cyano groups at the cβ-position of the central thiophene core offer the possibilities of further cyclization towards phthalocyanines and subphthalocyanines , suggesting that the compound’s action could be influenced by the presence of suitable reaction conditions.

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2,5-diaminothiophene-3,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4S/c7-1-3-4(2-8)6(10)11-5(3)9/h9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCXJWUMYTXWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SC(=C1C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170877 | |

| Record name | 3,4-Thiophenedicarbonitrile, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17989-89-8 | |

| Record name | 2,5-Diamino-3,4-thiophenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17989-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diamino-3,4-dicyanothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017989898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-dicyanothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Thiophenedicarbonitrile, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diamino-3,4-thiophenedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIAMINO-3,4-DICYANOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9WCL6JS3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the structure of 2,5-diamino-3,4-dicyanothiophene interesting for material science?

A: The molecule possesses a planar structure with amino groups and cyano groups attached to a central thiophene ring. This arrangement allows for diverse interactions and has been studied in the context of organic conductors [, ] and polymers. [, , ]

Q2: What is known about the crystal structure of 2,5-diamino-3,4-dicyanothiophene?

A: X-ray crystallography studies have revealed that 2,5-diamino-3,4-dicyanothiophene crystallizes with the molecule lying across a mirror plane. [] This planar conformation is stabilized by intermolecular hydrogen bonding, forming centrosymmetric dimers via cyclic N—H⋯N interactions. [] These dimers further assemble into a 3D network through additional hydrogen bonds between amino and cyano groups. []

Q3: Can 2,5-diamino-3,4-dicyanothiophene be used to create polymers with electrical conductivity?

A: Yes, research has shown that 2,5-diamino-3,4-dicyanothiophene can be polymerized, and the resulting polymers exhibit electrical conductivity. [, , ] For example, its electrochemical anodic oxidation in the presence of metal salts has led to the formation of polythiophene metal complexes. [] These complexes displayed semiconducting behavior, with their electrical conductivity increasing upon annealing or doping with iodine. []

Q4: What types of spectroscopic data are available for 2,5-diamino-3,4-dicyanothiophene?

A4: Researchers have employed various spectroscopic techniques to characterize 2,5-diamino-3,4-dicyanothiophene and its derivatives. These include:

- FTIR Spectroscopy: This method helps identify functional groups and their bonding environments within the molecule. [, ]

- Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and its complexes. This technique has been particularly useful in studying the optical properties of 2,5-diamino-3,4-dicyanothiophene-based oligomers and polymers. [, , , ]

- NMR Spectroscopy: Though less frequently reported, NMR spectroscopy can provide detailed information about the structure and dynamics of 2,5-diamino-3,4-dicyanothiophene and its derivatives. []

Q5: Are there computational studies on 2,5-diamino-3,4-dicyanothiophene?

A: Yes, computational chemistry techniques, like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), have been employed to understand the electronic structure and optical properties of 2,5-diamino-3,4-dicyanothiophene-based compounds. [] These calculations help explain experimental observations and predict the behavior of new derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.